molecular formula C15H17N5O2 B2716930 5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)pyrazine-2-carboxamide CAS No. 2097858-20-1

5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)pyrazine-2-carboxamide

Cat. No. B2716930
CAS RN: 2097858-20-1
M. Wt: 299.334
InChI Key: KANQLDHQHWMLJG-UHFFFAOYSA-N
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Description

5-methyl-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Several studies focus on synthesizing and characterizing pyrazine derivatives and related compounds, highlighting their potential in developing new therapeutic agents. For instance, research on synthesizing new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives demonstrates methodologies for creating compounds with potential cytotoxic activities against cancer cells (Hassan, Hafez, & Osman, 2014). This type of synthetic work lays the groundwork for further exploration of similar compounds in medical research.

Biological Activities

Compounds structurally related to the queried chemical have been evaluated for various biological activities, including antimicrobial, anticancer, and antiviral properties. For example, new fluoroquinolones with pyrazine components have shown activity against Mycobacterium tuberculosis, highlighting the potential for treating infectious diseases (Shindikar & Viswanathan, 2005). Another study synthesized benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus activity, indicating potential applications in antiviral therapy (Hebishy, Salama, & Elgemeie, 2020).

Anticancer Potential

Research into pyrazine derivatives also extends to anticancer applications. New pyrano[2,3-d][1,2,3]triazine derivatives synthesized from specific synthons showed in vitro biological activity against liver cancer cell lines, suggesting a promising avenue for developing new anticancer drugs (Ouf, Amr, & Sakran, 2014).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context.

Pharmacokinetics

One of the search results mentions a compound with good secondary pharmacology and physicochemical properties and excellent pharmacokinetics in preclinical species . This suggests that similar compounds may also have favorable pharmacokinetic properties.

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they can induce a wide range of molecular and cellular effects .

Action Environment

It is known that the biological activity of similar compounds can be influenced by various factors, including the specific biological context and the presence of other molecules .

properties

IUPAC Name

5-methyl-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-7-17-13(8-16-9)15(22)18-11-3-4-12-10(5-11)6-14(21)20(2)19-12/h6-8,11H,3-5H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANQLDHQHWMLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NC2CCC3=NN(C(=O)C=C3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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